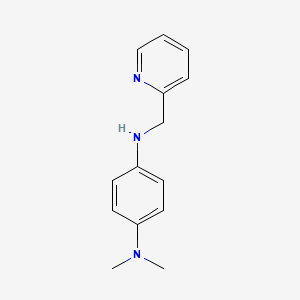

N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine

Beschreibung

N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine is a substituted 1,4-benzenediamine derivative featuring dimethylamine and pyridylmethyl groups. Substituted 1,4-benzenediamines are widely studied for their electronic properties, chelating capabilities, and applications in polymer stabilization, antioxidants, and bioactive molecules .

Eigenschaften

IUPAC Name |

4-N,4-N-dimethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(2)14-8-6-12(7-9-14)16-11-13-5-3-4-10-15-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKLBFYMQFBFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52688-60-5 | |

| Record name | 52688-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 226.27 g/mol

- CAS Number : 39247144

- Structure : The compound features a dimethylamino group attached to a benzenediamine backbone with a pyridylmethyl substituent.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in inflammatory processes and cellular signaling pathways.

- Platelet-Activating Factor (PAF) Inhibition : A study highlighted the compound's ability to inhibit PAF-induced aggregation in washed rabbit platelets (WRPs), suggesting its role as an anti-inflammatory agent. The IC values for inhibition were reported in the micromolar range, indicating significant potency against thrombin-induced aggregation as well .

- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including HeLa cells and human embryonic kidney (HEK293T) cells. Results from the MTT assay indicated varying degrees of cytotoxicity, with some complexes exhibiting IC values below 10 μM, indicating potential for development as an anticancer agent .

Toxicological Profile

This compound exhibits a range of toxicological effects that are critical for evaluating its safety profile:

- Acute Toxicity : The compound is classified as toxic upon ingestion and can cause severe health effects, including methaemoglobinemia, which inhibits normal oxygen uptake .

- Skin Sensitization : Prolonged exposure may lead to contact dermatitis or allergic reactions in sensitive individuals .

- Behavioral Effects : Animal studies have indicated potential neurotoxic effects such as somnolence and convulsions at high doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Properties : A recent investigation focused on metal-based coordination compounds similar to this compound showed promising results as PAF inhibitors. The study emphasized the importance of ligand structure in modulating biological activity .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of various derivatives of benzenediamines, including this compound. The results indicated significant cytotoxicity against cancer cell lines, supporting further exploration for therapeutic applications .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

One of the primary applications of N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine is as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the development of more complex molecules.

- Dye Production : This compound can be utilized in the synthesis of dyes and pigments. The presence of the aromatic amine group enhances its reactivity, allowing for modifications that lead to vibrant colorants used in textiles and coatings.

- Pharmaceuticals : The compound serves as a precursor for synthesizing pharmaceutical agents. Its ability to form complexes with metal ions can be exploited in drug design, particularly for targeting specific biological pathways.

Electrochemical Applications

This compound has been studied for its electrochemical properties, which are beneficial in various applications:

- Electrochemical Sensors : The compound's redox activity makes it suitable for developing sensors that detect trace metals or other analytes. Its oxidation-reduction properties can be harnessed to create sensitive detection methods.

- Energy Storage : Research indicates that derivatives of this compound can function as charge carriers in batteries and supercapacitors. Their ability to undergo reversible redox reactions contributes to improved energy storage efficiency.

Material Science

In material science, this compound has potential applications:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as conductivity or thermal stability.

- Nanomaterials : It can act as a stabilizing agent in the synthesis of nanoparticles, influencing their size and distribution. This is crucial for applications in catalysis and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Study on Dye Synthesis : A research article demonstrated how this compound facilitated the synthesis of novel azo dyes with enhanced lightfastness and color strength. The findings suggested that modifying the amine groups could lead to even more effective dye formulations.

- Electrochemical Sensor Development : Another study focused on developing an electrochemical sensor using this compound as a sensing element for detecting heavy metals in environmental samples. Results indicated high sensitivity and selectivity, showcasing its potential for environmental monitoring applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

N,N′-Bis(methylphenyl)-1,4-benzenediamine (CAS 27417-40-9)

- Structure : Methylphenyl groups at both amine positions.

- Applications : Intermediate in polymer and dye synthesis; participates in nucleophilic aromatic substitution (SNAr) and oxidative coupling .

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

- Structure : Trifluoromethyl and dimethylamine substituents.

- Properties : Electron-withdrawing CF₃ group increases solubility in polar solvents and alters electronic density on the benzene ring .

- Contrast : The pyridylmethyl group in the target compound may improve π-π stacking interactions, relevant in supramolecular chemistry or drug design.

N,N'-substituted p-phenylene diamines (PPD-type, e.g., 77PD, 7PPD)

- Structure : Bulky alkyl/aryl substituents (e.g., dimethyamyl, benzyl).

- Applications : Antioxidants in rubber industries; protect against oxidative degradation .

- Comparison : The pyridylmethyl substituent may offer superior steric and electronic modulation for specialized antioxidant or catalytic roles.

Physicochemical and Spectral Properties

Research Findings and Industrial Relevance

- Electrochemical Properties : Pyridylmethyl-substituted benzenediamines may act as redox mediators or ligands in catalysis, contrasting with CF₃-substituted analogs used in fluoropolymer synthesis .

- Toxicity Considerations : Substituted benzenediamines like N-(1,3-dimethylbutyl)-N'-phenyl-1,4-BDA (CAS 793-24-8) are flagged for health risks, necessitating safety evaluations for the target compound .

Vorbereitungsmethoden

Catalytic Hydrogenation

Procedure :

-

Substrate : N,N-Dimethyl-4-nitroaniline (CAS 586-77-6) is dissolved in ethanol.

-

Catalyst : 10% Pd/C under hydrogen atmosphere.

-

Conditions : Stirring at 20°C for 24 hours.

-

Workup : Filtration, extraction with ethyl acetate, and concentration yield N,N-dimethyl-1,4-phenylenediamine as a brown solid (95% yield).

Mechanistic Insight :

The nitro group (-NO₂) is reduced to an amine (-NH₂) via hydrogenation. The dimethyl groups remain intact due to their stability under these conditions.

Introducing the 2-Pyridylmethyl Group

The second amine group undergoes alkylation with a 2-pyridylmethyl moiety. This step is inspired by copper complex syntheses using bis(2-pyridylmethyl)amine derivatives.

Alkylation with 2-Pyridylmethyl Chloride

Procedure :

-

Substrate : N,N-Dimethyl-1,4-phenylenediamine (from Section 2.1).

-

Reagent : 2-Pyridylmethyl chloride (or bromide) in anhydrous dichloromethane.

-

Base : Triethylamine (2 equiv) to scavenge HCl.

-

Conditions : Stirring at 0°C → room temperature for 12 hours.

-

Workup : Aqueous wash, drying (MgSO₄), and column chromatography yield the target compound.

Challenges :

-

Selectivity : Competitive alkylation at both amine groups may occur.

-

Mitigation : Use stoichiometric control or protective groups for the dimethylamine.

Alternative Route: Sequential Functionalization

Stepwise Synthesis

-

Nitrosation and Reduction (Adapted from):

-

Nitrosation of diethyl aniline with NaNO₂/HCl at 0–10°C forms a nitroso intermediate.

-

Reduction with Zn/HCl yields N,N-diethyl-1,4-phenylenediamine.

Modification: Replace diethyl aniline with dimethyl aniline for N,N-dimethyl analogs.

-

-

Pyridylmethylation :

-

React the purified diamine with 2-pyridylmethyl chloride under basic conditions.

-

Yield Optimization :

Data Tables: Comparative Analysis of Methods

*Estimated from analogous reactions in.

†Theoretical yield based on similar alkylations in.

Critical Considerations

Purification Techniques

Scalability

-

Catalytic Hydrogenation : Preferred for industrial-scale synthesis due to high yields and minimal waste.

-

Zn/HCl Reduction : Less favorable due to stoichiometric metal consumption and acidic waste.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves functionalizing 1,4-benzenediamine with pyridylmethyl and dimethyl groups. A validated approach for related compounds involves electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of nucleophiles (e.g., arylsulfinic acids) under controlled pH and solvent conditions. For example:

- Electrochemical Synthesis : Conducted in aqueous ethanol (pH 7.0) yields 55–76% pure N,N-diarylsulfonyl derivatives .

- Chemical Synthesis : In acidic aqueous conditions (pH 2.0), yields 75–85% pure N-arylsulfonyl derivatives .

Optimization Strategies : - Adjust pH to stabilize intermediates.

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Monitor temperature (20–25°C) to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. For example, related pyridyl-benzenediamine derivatives exhibit lattice parameters (e.g., a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., pyridyl protons at δ 8.3–8.5 ppm, dimethylamino groups at δ 2.8–3.1 ppm).

- FT-IR : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this compound?

Methodological Answer:

Q. What strategies exist for modifying the pyridylmethyl moiety to enhance chelating properties while maintaining stability?

Methodological Answer:

- Substitution Approaches :

- Stability Tests :

Q. What are the challenges in electrochemical synthesis of derivatives, and how can overoxidation be prevented?

Methodological Answer:

- Challenges :

- Mitigation Strategies :

Q. How does the compound’s structural conformation influence its reactivity in catalytic applications?

Methodological Answer:

- Conformational Analysis :

- Reactivity Studies :

Q. What environmental and regulatory considerations apply to novel derivatives of this compound?

Methodological Answer:

- Regulatory Compliance :

- Disposal Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.